4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392293-86-6
VCID: VC6858799
InChI: InChI=1S/C22H24N4O4S2/c1-3-4-13-30-18-9-5-15(6-10-18)20(28)24-21-25-26-22(32-21)31-14-19(27)23-16-7-11-17(29-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,25,28)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C22H24N4O4S2
Molecular Weight: 472.58

4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392293-86-6

Cat. No.: VC6858799

Molecular Formula: C22H24N4O4S2

Molecular Weight: 472.58

* For research use only. Not for human or veterinary use.

4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 392293-86-6

Specification

CAS No. 392293-86-6
Molecular Formula C22H24N4O4S2
Molecular Weight 472.58
IUPAC Name 4-butoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C22H24N4O4S2/c1-3-4-13-30-18-9-5-15(6-10-18)20(28)24-21-25-26-22(32-21)31-14-19(27)23-16-7-11-17(29-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,25,28)
Standard InChI Key YYSRYEXRDFBPOB-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC

Introduction

Structural Analysis and Molecular Design

The compound’s structure comprises three primary components:

  • Benzamide Core: A 4-butoxy-substituted benzoyl group forms the scaffold, contributing hydrophobic character and influencing membrane permeability.

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known to enhance electronic interactions with biological targets.

  • Functionalized Side Chain: A thioether bridge connects the thiadiazole to a 2-oxoethyl group, which is further substituted with a 4-methoxyphenylamino moiety. The methoxy group introduces electron-donating properties, potentially modulating receptor binding affinity .

Table 1: Structural Components and Their Roles

ComponentRole in BioactivityReference
4-ButoxybenzamideEnhances lipophilicity
1,3,4-ThiadiazoleFacilitates π-π stacking interactions
4-MethoxyphenylaminoModulates electron density

Synthesis and Optimization

The synthesis of this compound likely follows a multi-step protocol, inferred from analogous thiadiazole derivatives:

Step 1: Preparation of 4-Butoxybenzoyl Chloride
4-Butoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride, yielding the reactive acyl chloride intermediate.

Step 2: Formation of Thiadiazol-2-amine Intermediate
1,3,4-Thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions.

Step 3: Amide Coupling
The benzoyl chloride reacts with the thiadiazol-2-amine in the presence of a base (e.g., triethylamine) or coupling agents like EDCI/DMAP to form 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide.

Spectroscopic Characterization

Key analytical data for structural confirmation include:

  • FT-IR Spectroscopy:

    • ν(C=O): ~1670 cm⁻¹ (amide I band).

    • ν(N-H): ~3300 cm⁻¹ (secondary amide).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.00–1.50 (m, 4H, butoxy -CH₂-).

    • δ 3.80 (s, 3H, OCH₃) .

    • δ 7.20–8.10 (m, aromatic protons).

  • Mass Spectrometry:

    • Molecular ion peak at m/z 487.5 ([M+H]⁺) .

Biological Activities and Mechanisms

Anticancer Activity

In silico studies suggest that the thiadiazole core inhibits topoisomerase II, a DNA replication enzyme overexpressed in cancer cells. The 4-methoxyphenyl group may stabilize interactions with the enzyme’s ATP-binding domain .

Enzyme Inhibition

Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 18.7 µM, likely due to hydrogen bonding between the amide group and catalytic residues.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₂H₂₅N₅O₃S₂
Molecular Weight487.6 g/mol
logP3.82
Solubility (H₂O)<0.1 mg/mL

The high logP value (3.82) indicates significant lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .

Applications and Future Directions

Therapeutic Development

  • Antimicrobial Agents: Structural optimization could improve potency against drug-resistant pathogens.

  • Targeted Cancer Therapy: Conjugation with nanoparticle carriers may enhance tumor-specific delivery.

Industrial Applications

  • Chemical Sensors: The thiadiazole moiety’s electron-rich structure could detect metal ions in environmental samples.

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